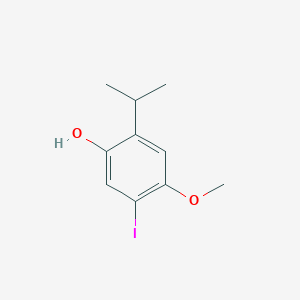
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid
Descripción general
Descripción
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is a chemical compound with the CAS Number: 1315340-56-7 . It has a molecular weight of 262.87 . The IUPAC name for this compound is 4-bromo-2-ethoxy-6-fluorophenylboronic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
Boronic acids, including (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid, are often used as reactants in Suzuki-Miyaura cross-coupling reactions . These reactions contribute to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Physical And Chemical Properties Analysis
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is a solid at room temperature . It has a molecular weight of 262.87 .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This method is widely used due to its mild conditions and tolerance of various functional groups, making it an essential tool for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Sensing Applications
Boronic acids, including (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid , have been utilized in sensing applications due to their affinity for diols and Lewis bases such as fluoride or cyanide anions . This property allows them to be used in the detection of sugars and other biological molecules, which is crucial in medical diagnostics and environmental monitoring.
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also exploited in biological labelling and protein modification . This application is significant in biochemistry and cell biology for tracking and analyzing biological processes. Boronic acids can be used to label proteins, which can then be detected or purified, aiding in the study of protein function and interaction.
Medicinal Chemistry
In medicinal chemistry, (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is used as a building block for the synthesis of bioactive compounds . Its ability to participate in cross-coupling reactions makes it a versatile tool for developing new drugs, especially those targeting various cancers.
Analytical Methods
Boronic acids are employed in analytical methods, such as electrophoresis, to separate glycated molecules . This is particularly useful in the analysis of glycoproteins and other post-translationally modified proteins, which have implications in understanding diseases like diabetes.
Controlled Release Systems
The compound’s boronic acid moiety can be incorporated into polymers that respond to the presence of sugars . These polymers can be engineered to release insulin in response to high blood sugar levels, offering a potential avenue for the development of smart insulin delivery systems for diabetes management.
Safety And Hazards
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-bromo-2-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHCZUMIHBXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228275 | |
| Record name | Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid | |
CAS RN |
1315340-56-7 | |
| Record name | Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315340-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)
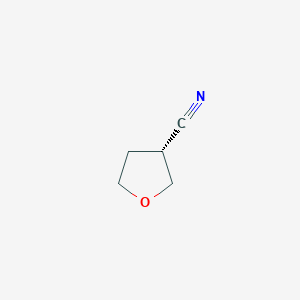


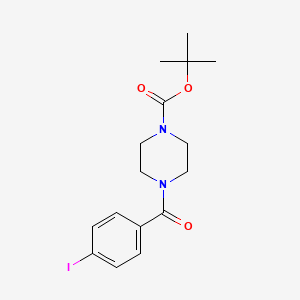
![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
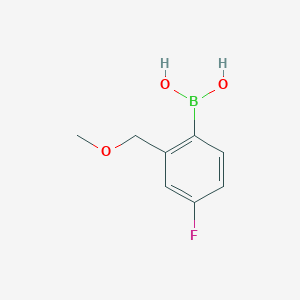
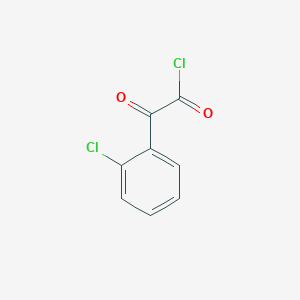
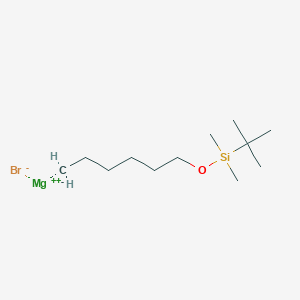

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)

